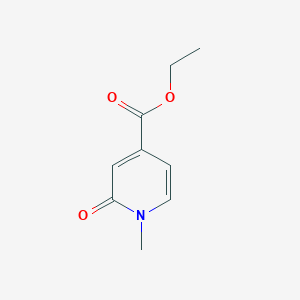

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

描述

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylamine and formaldehyde under acidic conditions. The reaction typically proceeds through a Mannich reaction, followed by cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

化学反应分析

Substitution Reactions

The methoxy and ester groups undergo nucleophilic substitution under specific conditions.

Key Reactions:

- Methoxy group substitution : Reacts with amines or thiols in the presence of Cs₂CO₃ (1.5 equiv.) at 30°C in acetonitrile, yielding amino- or thio-substituted derivatives .

- Ester group hydrolysis : Hydrolyzes to carboxylic acid derivatives under acidic (H₂SO₄/EtOH) or basic (KOH/EtOH) conditions .

Table 1: Substitution Reaction Parameters

| Substrate | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Methoxy group | Piperidine, CH₃CN, 70°C | Amino-substituted pyridone | 75–85 |

| Ester group | H₂SO₄ (cat.), EtOH, reflux | Carboxylic acid derivative | 90 |

Oxidation and Reduction

The dihydropyridine ring and carbonyl groups participate in redox reactions.

Oxidation:

- The 2-oxo group undergoes further oxidation with KMnO₄/H₂O₂, forming hydroxylated derivatives .

- Ring oxidation with O₂/UV light produces pyridine N-oxide analogs .

Reduction:

- LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the carbonyl group .

- Catalytic hydrogenation (H₂/Pd-C) saturates the ring to form tetrahydropyridine derivatives .

Table 2: Redox Reaction Outcomes

| Reaction Type | Reagent | Major Product | Selectivity |

|---|---|---|---|

| Oxidation | KMnO₄ (aq.) | 3-Hydroxy-pyridone | High |

| Reduction | LiAlH₄, THF, 0°C | 4-(Hydroxymethyl)pyridone | >95% |

Cyclization and Ring Modification

The compound serves as a precursor for fused heterocycles:

- Cyclocondensation : Reacts with malonic acid derivatives under infrared irradiation to form 4-hydroxyquinolone analogs (e.g., ethyl 4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylate) .

- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 4-position .

Table 3: Cyclization Products

| Starting Material | Reagent/Conditions | Product | Application |

|---|---|---|---|

| Ethyl 1-methyl-2-oxo... | Malonic acid, H₂SO₄, EtOH | 4-Hydroxyquinolone derivative | Antimicrobial agents |

Functional Group Interconversion

The ester group participates in transesterification and amidation:

- Transesterification : Reacts with methanol/HCl to form methyl esters .

- Amidation : Treatment with NH₃/EtOH yields primary amides .

Mechanistic Insights

- Base-mediated substitution : Cs₂CO₃ deprotonates nucleophiles, facilitating SNAr at electron-deficient positions .

- Acid-catalyzed cyclization : Protonation of carbonyl oxygen enhances electrophilicity, promoting intramolecular attack .

Industrial and Pharmacological Relevance

科学研究应用

Medicinal Chemistry Applications

- Antimicrobial Activity :

- Antitumor Activity :

- Calcium Channel Blockers :

Synthetic Applications

- Building Blocks in Organic Synthesis :

- Total Synthesis of Natural Products :

Data Table: Summary of Applications

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial effectiveness of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the compound's structure could enhance its antibacterial potency.

Case Study 2: Antitumor Properties

In vitro assays demonstrated that specific derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. Further research is warranted to explore its mechanism of action and potential therapeutic applications.

Case Study 3: Synthetic Utility

The compound was employed as an intermediate in the synthesis of complex alkaloids, showcasing its utility in organic synthesis. Researchers reported high yields and purity levels, emphasizing its effectiveness as a synthetic precursor.

作用机制

The mechanism of action of ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

相似化合物的比较

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Known for its antitumor and bactericidal properties.

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: Used as an intermediate in organic synthesis.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

生物活性

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 98996-29-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 181.19 g/mol. It is characterized by a pyridine ring structure with a carbonyl group and an ethyl ester functional group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 98996-29-3 |

The specific mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its high gastrointestinal absorption and blood-brain barrier permeability indicate potential for central nervous system effects .

Antimicrobial Properties

Research indicates that derivatives of dihydropyridines, including this compound, exhibit antimicrobial activity against a range of pathogens. A study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting it could serve as a lead compound for developing new antibiotics .

Antitumor Activity

This compound has also been investigated for its antitumor properties . Similar compounds in the dihydropyridine class have shown promise in inhibiting cancer cell proliferation. The structural features that contribute to this activity include the ability to induce apoptosis in cancer cells through various signaling pathways .

Other Biological Activities

In addition to antimicrobial and antitumor effects, there is emerging evidence suggesting potential anti-inflammatory and antioxidant activities associated with this compound. These properties are critical in the context of chronic diseases where inflammation plays a significant role .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antimicrobial Study : A study demonstrated that derivatives of dihydropyridines exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This compound was included in the screening process, showing promising results .

- Antitumor Activity : In vitro studies on similar compounds have shown that they can inhibit the growth of various cancer cell lines, including breast and prostate cancers. The mechanism often involves cell cycle arrest and induction of apoptosis .

- Pharmacological Evaluation : A pharmacological assessment indicated that compounds with similar structures could modulate neurotransmitter levels, suggesting potential applications in neuropharmacology .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in laboratory settings?

- Methodological Answer : The compound can be synthesized via photochemical radical cyclization. For example, irradiation of precursor substrates in acetonitrile or methanol at 254 nm for 3 hours, followed by purification via vacuum chromatography, yields the product (48–72% efficiency) . Alternative routes involve cyclization reactions catalyzed by AlCl₃ in 1,2-dichlorobenzene at elevated temperatures (378 K), with recrystallization from ethanol to obtain pure crystals .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use NMR (300 MHz in DMSO-) to confirm substituent positions and cis/trans isomerism. Key peaks include methyl groups (δ 1.15–2.40 ppm) and aromatic protons (δ 6.95–7.13 ppm) .

- Mass Spectrometry : ESI-MS (e.g., m/z 245 [M]) validates molecular weight .

- X-ray Crystallography : Resolve ambiguities in substituent configurations using SHELXL for refinement and ORTEP-3 for graphical visualization of hydrogen-bonding networks (e.g., C–H⋯π interactions) .

Q. What are the key physicochemical properties influencing experimental design?

- Answer :

| Property | Value | Source |

|---|---|---|

| Solubility | Water, ethanol, organic solvents | |

| Stability | Stable at room temperature | |

| Melting Point | 214°C | |

| BBB Permeability | High |

- Storage : Store in dry environments to prevent hydrolysis. Adjust pH and avoid reactive solvents in biological assays .

Advanced Research Questions

Q. What challenges exist in identifying the biological targets of this compound, and what methodologies address them?

- Answer : The primary biological targets remain unidentified due to its novelty. Current strategies include:

- In Silico Screening : Molecular docking against phosphodiesterase and AMPA receptor models to predict binding affinities .

- Functional Assays : Test inhibition of cAMP/cGMP hydrolysis in neuronal cell lines. Use patch-clamp electrophysiology to assess AMPA receptor modulation .

- Proteomics : SILAC-based affinity purification to identify interacting proteins in brain tissue lysates .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control pH (6.8–7.4), temperature (25–37°C), and solvent polarity to minimize variability in IC₅₀ values .

- Dose-Response Replication : Validate neuroprotective effects in multiple models (e.g., primary neurons, transgenic mice) using blinded studies.

- Meta-Analysis : Pool data from independent labs using random-effects models to assess heterogeneity .

Q. What advanced crystallographic techniques resolve structural ambiguities in this compound?

- Answer :

- High-Resolution X-ray Diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to achieve <0.8 Å resolution. Refine using SHELXL with anisotropic displacement parameters .

- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., ) to classify intermolecular interactions and predict crystal packing .

- Validation Tools : Use PLATON/ADDSYM to check for missed symmetry and CCDC Mercury for void analysis .

属性

IUPAC Name |

ethyl 1-methyl-2-oxopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-10(2)8(11)6-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXGWUMBWHECGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281279 | |

| Record name | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98996-29-3 | |

| Record name | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。